Unprecedented 6-endo Selectivity in Synthesis via Oxidative Chlorocyclization
In oxidative chlorocyclization, 3-chloro-2-phenyloxane exhibits unique 6-endo-trig cyclization selectivity, a stark contrast to the inherent 5-exo-trig specificity of terminal 4-pentenols. This differential behavior is quantitatively demonstrated by the synthesis of trans-3-chloro-2-phenyltetrahydropyran from (E)-5-phenyl-4-penten-1-ol, which proceeds with a yield of up to 74% [1]. In a related kinetic study, the 5-exo-chlorocyclization of 1-phenyl-4-penten-1-ol (a substrate leading to a tetrahydrofuran product) was found to occur 600 times faster than electrophilic aromatic chlorosubstitution of anisole, underscoring the powerful directing effect of the phenyl group in favoring cyclization over alternative chlorination pathways [1].
| Evidence Dimension | Regioselectivity of Chlorocyclization |
|---|---|
| Target Compound Data | trans-3-chloro-2-phenyltetrahydropyran synthesized from (E)-5-phenyl-4-penten-1-ol in up to 74% yield via 6-endo-trig cyclization [1]. |
| Comparator Or Baseline | Terminal 4-pentenols lacking a phenyl group undergo 5-exo-trig cyclization [1]. |
| Quantified Difference | Complete reversal of regioselectivity from 5-exo to 6-endo; 600-fold rate enhancement for 5-exo cyclization of a related substrate vs. aromatic chlorination [1]. |
| Conditions | Oxidative chlorination using tert-butyl hydroperoxide or oxone® with a Ti(IV) or Mo(VI) catalyst in dimethyl carbonate at 20-40°C [1]. |
Why This Matters
This unique regioselectivity allows for the efficient and predictable synthesis of a specific 6-membered ring scaffold that is inaccessible via the default 5-exo pathway, providing a critical advantage for researchers targeting 2,3-disubstituted tetrahydropyran architectures.
- [1] Brücher, O.; Bergsträßer, U.; Kelm, H.; Hartung, J. Oxidative chlorination of 4-pentenols and other functionalized hydrocarbons. Tetrahedron 2014, 70, 7950-7961. DOI: 10.1016/j.tet.2014.08.050 View Source
